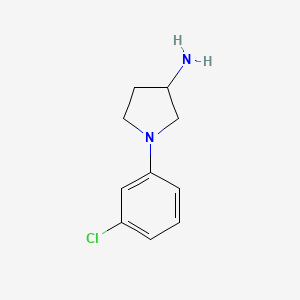

1-(3-Chlorophenyl)pyrrolidin-3-amine

Description

Contextualization within Substituted Pyrrolidine (B122466) Chemistry and Heterocyclic Amine Research

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, alkaloids, and synthetic drugs. nih.govmdpi.com As a five-membered nitrogen-containing heterocycle, it provides a three-dimensional framework that is valuable for designing molecules that can interact with biological targets. nih.gov The non-planarity of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents, which can significantly influence a molecule's pharmacological activity. nih.gov

Heterocyclic amines, a broad class of compounds that includes the pyrrolidine ring system, are of immense interest in scientific research. wikipedia.org These compounds are integral to the structure of many biologically essential molecules, including vitamins and nucleobases. wikipedia.org In pharmaceutical research, the incorporation of heterocyclic amine motifs is a common strategy for developing new drugs. Research into these compounds is driven by the need for novel synthesis techniques and the exploration of their potential applications in medicine and materials science. numberanalytics.com 1-(3-Chlorophenyl)pyrrolidin-3-amine, as an N-aryl substituted pyrrolidine, is part of a significant subclass of molecules widely found in bioactive substances and pharmaceuticals. mdpi.com

Significance of Chlorophenyl Substitution in Amine Compound Research

The presence of a chlorophenyl group in a molecule like this compound is a key structural feature that can profoundly impact its chemical and biological properties. The chlorine atom, being a halogen, is an electron-withdrawing group that can alter the electron distribution of the phenyl ring and influence the basicity of the pyrrolidine nitrogen.

In drug discovery, the introduction of a chlorine atom to a phenyl ring can modulate several important parameters:

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The carbon-chlorine bond can block sites on the aromatic ring that are susceptible to metabolic oxidation, potentially increasing the compound's half-life in the body.

Binding Interactions: The chlorine atom can participate in various non-covalent interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.

Overview of Research Trajectories for Related Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold has led to its exploration in a wide range of therapeutic areas. nih.govlifechemicals.com By modifying the substituents on the pyrrolidine ring, researchers can develop compounds with diverse biological activities. Current research on pyrrolidine derivatives is focused on several key areas:

Anticancer and Antidiabetic Agents: The pyrrolidine moiety is a crucial pharmacophore in the design of novel compounds with antidiabetic and anticancer properties. tandfonline.com Modifications at various positions on the ring are being explored to optimize biological activity and target-specific interactions. tandfonline.com

Enzyme Inhibition: Pyrrolidine derivatives are being investigated as inhibitors for various enzymes. For example, some are designed as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes, while others target enzymes like Factor Xa, which is involved in blood coagulation. lifechemicals.com

Central Nervous System (CNS) Disorders: The pyrrolidine structure is found in compounds targeting the CNS. This includes research into anticonvulsant agents and antagonists for neurokinin (NK) receptors, which are implicated in pain and inflammation. nih.govlifechemicals.com

Antimicrobial and Antiviral Agents: Researchers have synthesized pyrrolidine derivatives and evaluated their potential as antibacterial, antifungal, and antiviral compounds. nih.gov

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry. mdpi.com

The compound this compound serves as a valuable starting material or intermediate for synthesizing novel pyrrolidine derivatives intended for these and other research applications. Its specific combination of a pyrrolidine ring, a primary amine, and a meta-substituted chlorophenyl group provides a unique chemical scaffold for further molecular exploration.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDPWSOIMSXLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3 Chlorophenyl Pyrrolidin 3 Amine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a foundational technique in synthetic planning, where a target molecule is deconstructed into simpler, commercially available precursors through a series of logical disconnections. icj-e.orgub.eduslideshare.net For 1-(3-chlorophenyl)pyrrolidin-3-amine, the primary retrosynthetic disconnections involve severing the bonds that are most feasible to form in a forward synthesis.

The most logical disconnection is the C-N bond between the pyrrolidine (B122466) nitrogen and the 3-chlorophenyl group. This bond is a common target for formation via nucleophilic substitution or metal-catalyzed coupling reactions. This disconnection strategy leads to two primary precursors:

Key Precursor 1: 3-Aminopyrrolidine (B1265635) (or a suitably protected derivative).

Key Precursor 2: An electrophilic 3-chlorophenyl species, such as 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene (B1293798).

Alternatively, a disconnection within the pyrrolidine ring itself can be considered. This approach would involve constructing the heterocyclic ring as a key step in the synthesis. For instance, a disconnection of the C-N and C-C bonds of the pyrrolidine ring suggests precursors that can undergo cyclization. This leads to a different set of starting materials, often based on linear chains containing the necessary functional groups for ring formation.

A third strategic disconnection can be made at the C-N bond of the 3-amino group. This would imply a reductive amination pathway, starting from a ketone precursor:

Key Precursor 3: 1-(3-Chlorophenyl)pyrrolidin-3-one.

Key Precursor 4: An ammonia (B1221849) source.

This analysis provides a strategic map, outlining several distinct synthetic routes to the target molecule.

Direct Synthetic Pathways

Based on the retrosynthetic analysis, several direct synthetic methodologies can be employed to synthesize this compound.

Amine Alkylation Strategies and N-Substitution Reactions

This approach, the forward execution of the primary retrosynthetic disconnection, involves the N-arylation of 3-aminopyrrolidine with a halogenated chlorobenzene (B131634) derivative. These reactions are typically mediated by a metal catalyst, with copper- and palladium-based systems being the most prevalent.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann reaction and its modern variations provide a robust method for forming aryl-amine bonds. semanticscholar.org The reaction typically involves heating an amine with an aryl halide in the presence of a copper catalyst and a base. The efficacy of these reactions has been significantly improved through the use of ligands that stabilize the copper catalyst and facilitate the coupling process. nih.gov

Key components of this system include:

Copper Source: Copper(I) iodide (CuI) is a common and effective catalyst. semanticscholar.org

Ligand: Various ligands can be employed, including 1,2-diamines, 1,10-phenanthroline, and amino acids like L-proline. nih.gov Research has shown that (S)-N-methylpyrrolidine-2-carboxylate can also serve as an efficient ligand. semanticscholar.org

Base: A strong base is required, with potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) being effective choices. semanticscholar.org

Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are typically used. semanticscholar.org

The reaction between 3-aminopyrrolidine and a suitable aryl halide like 1-chloro-3-iodobenzene under these conditions would yield the desired product.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium-catalyzed cross-coupling is another powerful tool for N-arylation. cmu.edu This method often proceeds under milder conditions than the classical Ullmann reaction and exhibits broad functional group tolerance.

Key components include:

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common catalyst precursors. cmu.edu

Ligand: A wide range of phosphine-based ligands are used, such as (rac)-BINAP, Xantphos, and PPF-OMe, with the choice of ligand often depending on the specific substrates. cmu.edu

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is required. cmu.edu

Reductive Amination Approaches

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comchemistrysteps.com This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com

To synthesize this compound, the reaction would typically involve reacting 3-chloroaniline (B41212) with 3-pyrrolidinone. The intermediate iminium ion is then reduced without isolating it.

Reaction Components:

Carbonyl Source: 3-Pyrrolidinone.

Amine Source: 3-Chloroaniline.

Reducing Agent: A key aspect of this reaction is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough not to reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another widely used alternative that is also selective and effective. masterorganicchemistry.com

This method avoids the harsh conditions sometimes associated with direct alkylation and prevents issues of over-alkylation. masterorganicchemistry.com Microwave-assisted reductive amination has also been shown to be an effective and rapid method for similar transformations. nih.gov

Cyclization Reactions for Pyrrolidine Ring Formation

One notable approach is the radical cyclization of specifically designed linear precursors. For example, 3-aminopyrrolidines can be prepared via a samarium(II) iodide (SmI₂)-promoted cyclization of neutral α-aminoalkyl radicals. doi.org This involves a 5-exo-trig radical ring closure, which is an efficient way to form five-membered rings. doi.org

Another strategy is the intramolecular amination of unactivated C(sp³)-H bonds. Copper-catalyzed systems have been developed that can facilitate the cyclization of a linear amine containing a leaving group or an activatable C-H bond to form the pyrrolidine ring, often with high regioselectivity. organic-chemistry.org

Stereoselective Synthesis and Enantiomeric Resolution in Research Contexts

The target molecule, this compound, possesses a stereocenter at the C3 position of the pyrrolidine ring and therefore exists as a pair of enantiomers. In many research contexts, obtaining a single enantiomer is crucial. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis: A powerful method for establishing the desired stereochemistry is through catalytic asymmetric hydrogenation. Research on related structures has shown that a β-keto amide can be reduced using a chiral catalyst, such as a DM-SEGPHOS-Ru(II) complex, to yield a β-hydroxy amide with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov Subsequent chemical transformations can convert this chiral intermediate into the final product. Another key transformation is the use of an Sₙ2 substitution reaction with a nitrogen nucleophile on a chiral substrate with a suitable leaving group, which proceeds with a predictable inversion of configuration at the chiral center. researchgate.netnih.gov

Enantiomeric Resolution: If a racemic mixture of the target compound or a key intermediate is synthesized, it can be resolved into its constituent enantiomers. A common method is enzymatic kinetic resolution. nih.gov This technique utilizes enzymes, such as lipases, which can selectively catalyze a reaction (e.g., acetylation) on one enantiomer of a racemic mixture at a much faster rate than the other. This allows for the separation of the unreacted enantiomer from the newly formed, acylated product. nih.gov While this method has not been specifically documented for this compound, it represents a general and powerful strategy applicable to the resolution of chiral amines or their precursors.

Catalytic Systems and Reaction Condition Optimization in Synthesis

The success of modern synthetic methods often hinges on the careful selection and optimization of catalytic systems and reaction conditions. This is particularly true for the N-arylation reactions used to synthesize this compound.

Optimization studies typically involve screening various parameters to maximize product yield and purity while minimizing reaction time and side products. researchgate.netnih.gov

Table 1: Example of Reaction Condition Optimization for Copper-Catalyzed N-Arylation This table, based on general optimization studies for Goldberg-type reactions, illustrates how different parameters are tested. semanticscholar.org The target reaction is the N-phenylation of 2-pyrrolidone, a model for the N-arylation of a cyclic amine.

| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PhI | K₂CO₃ | DMF | 110 | 65 |

| 2 | PhI | Cs₂CO₃ | DMF | 110 | 85 |

| 3 | PhI | K₃PO₄ | DMF | 110 | 92 |

| 4 | PhI | K₃PO₄ | Dioxane | 110 | 78 |

| 5 | PhI | K₃PO₄ | DMSO | 110 | 95 |

| 6 | PhBr | K₃PO₄ | DMSO | 130 | 75 |

Data is illustrative of typical optimization trends found in the literature. semanticscholar.org

As shown in the table, the choice of base, solvent, and the nature of the aryl halide all have a significant impact on the reaction's efficiency. K₃PO₄ as the base and DMSO as the solvent often provide superior results for copper-catalyzed N-arylations. semanticscholar.org

Table 2: Example of Catalyst and Ligand Screening for Palladium-Catalyzed N-Arylation This table, based on general procedures for Buchwald-Hartwig amination, demonstrates the screening of different palladium catalysts and ligands. cmu.edu

| Entry | Palladium Source | Ligand | Base | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | 75 |

| 2 | Pd₂(dba)₃ | (rac)-BINAP | NaOtBu | 91 |

| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 88 |

| 4 | Pd₂(dba)₃ | PPF-OMe | Cs₂CO₃ | 85 |

Data is illustrative of typical optimization trends found in the literature. cmu.edu

The combination of the palladium precursor and the phosphine (B1218219) ligand is critical for achieving high yields. The Pd₂(dba)₃/(rac)-BINAP system with NaOtBu is a highly effective combination for the arylation of many primary and secondary amines. cmu.edu

For reductive amination, optimization might involve adjusting the pH to favor iminium ion formation and screening different hydride reagents to balance reactivity and selectivity. masterorganicchemistry.comchemistrysteps.com In cyclization reactions, catalyst loading, temperature, and reaction time are key variables that are fine-tuned to maximize the yield of the desired heterocyclic product. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The development of synthetic methodologies for pharmacologically relevant molecules like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles advocate for the design of chemical processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and maximizing energy efficiency. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the application of established sustainable strategies to its core N-arylpyrrolidine structure provides a clear framework for its environmentally benign production.

Key strategies applicable to the synthesis of this compound include the use of alternative energy sources like microwave irradiation, the design of one-pot multicomponent reactions, the use of water as a solvent, and the development of metal-free or highly efficient catalytic systems.

Catalytic Transfer Hydrogenation in Aqueous Media

One of the most promising green approaches for the construction of the N-arylpyrrolidine scaffold is through the reductive amination of diketones. A notable development in this area is the use of an iridium-catalyzed transfer hydrogenation process. nih.gov This method facilitates the reaction between anilines and diketones to furnish N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov

A significant advantage of this strategy is the use of water as the reaction solvent, which is a benign and environmentally friendly alternative to volatile organic solvents. nih.gov The process operates via a successive reductive amination, where the reaction of a carbonyl group with an amine forms a C=N intermediate, which is then reduced to a C-N bond, with water being the only byproduct. nih.gov For the synthesis of a precursor to this compound, this would involve reacting 3-chloroaniline with a suitable 1,4-dicarbonyl compound. The reaction's potential for scalability and its performance in water highlight its practical applicability in sustainable synthesis. nih.gov

Table 1: Iridium-Catalyzed Reductive Amination of 2,5-Hexanedione with Various Anilines nih.gov

| Aniline Derivative | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aniline | 1.0 | Water | 80 | 95 |

| 4-Methylaniline | 1.0 | Water | 80 | 96 |

| 4-Methoxyaniline | 1.0 | Water | 80 | 99 |

| 4-Chloroaniline | 1.0 | Water | 80 | 94 |

| 3-Chloroaniline | 1.0 | Water | 80 | 93 |

Electrocatalytic and Alternative Energy Approaches

Electrocatalytic reductive amination represents another frontier in green synthesis, offering a pathway that uses water as a source of hydrogen under benign reaction conditions. rsc.org This technique avoids the need for chemical reducing agents, which often generate stoichiometric waste. By carefully selecting the electrode material and controlling parameters like current density and pH, the selective amination of carbonyl compounds can be achieved. rsc.org The application of this method to a suitable precursor, followed by a cyclization step, could yield the desired pyrrolidine ring with high efficiency and minimal environmental footprint. rsc.org

Furthermore, Microwave-Assisted Organic Synthesis (MAOS) has been recognized for its capacity to enhance synthetic efficiency and support green chemistry objectives in pyrrolidine synthesis. nih.govtandfonline.com Microwave heating can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and minimizing the formation of byproducts compared to conventional heating methods. tandfonline.com

Multicomponent and Metal-Free Strategies

In a move away from potentially toxic or expensive heavy metals, metal-free synthetic routes are gaining traction. Redox-neutral C-H functionalization methods, for instance, allow for the direct arylation of the pyrrolidine ring without the need for a metal catalyst. nih.govrsc.org These reactions can be promoted by organic bases and proceed under relatively mild conditions, presenting a practical and greener alternative to traditional metal-mediated cross-coupling reactions. nih.govrsc.org

Table 2: Comparison of Green Synthesis Strategies for Pyrrolidine Scaffolds

| Strategy | Key Green Principle(s) | Typical Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | Use of benign solvent (water), High atom economy | Iridium catalyst, Formic acid, 80°C | High yields, Scalable, Only water as byproduct | nih.gov |

| Electrocatalytic Reductive Amination | Use of water as H-source, Avoids chemical reductants | Copper cathode, Aqueous electrolyte | Benign conditions, Reduced chemical waste | rsc.org |

| Microwave-Assisted Synthesis (MAOS) | Energy efficiency, Reduced reaction time | Microwave irradiation (e.g., 125-150°C) | Faster reactions, Higher yields, Fewer byproducts | nih.govtandfonline.com |

| Multicomponent Reactions (MCRs) | Atom economy, Step economy | One-pot, often catalyst-free or organocatalyzed | Reduced waste, Less solvent for purification | tandfonline.com |

| Metal-Free C-H Arylation | Avoidance of heavy metals | Organic base (e.g., DABCO), Oxidizing agent | Environmentally friendly, Avoids metal contamination | nih.govrsc.org |

By integrating these sustainable principles into the synthetic design for this compound, the chemical industry can move towards more environmentally responsible manufacturing processes for this and other valuable chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for mapping the atomic framework of a molecule. By exploiting the magnetic properties of atomic nuclei, NMR provides unparalleled insights into the chemical environment, connectivity, and stereochemical arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is anticipated to display characteristic signals for its distinct proton environments. Protons on the 3-chlorophenyl ring are expected to resonate in the downfield region, typically between δ 6.5 and 7.5 ppm, a consequence of the deshielding effect from the aromatic ring current. The substitution pattern of the phenyl ring would likely result in a complex series of multiplets. In contrast, the protons of the pyrrolidine ring would appear in the more upfield region. The proton at the C3 position, adjacent to the amino group, would likely be found around δ 3.0-3.5 ppm. The methylene (B1212753) (CH₂) protons of the pyrrolidine ring are expected to show complex splitting patterns due to their diastereotopic nature and spin-spin coupling interactions. The N-H protons of the primary amine are predicted to manifest as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a detailed view of the carbon skeleton. For this compound, a unique signal is expected for each carbon atom. The carbons of the chlorophenyl group would appear in the aromatic region (δ 110-150 ppm), with the carbon atom directly bonded to chlorine exhibiting a characteristic chemical shift. The pyrrolidine ring carbons would resonate in the aliphatic region (δ 20-60 ppm). The C3 carbon, attached to the amino group's nitrogen, is predicted to be in the δ 45-55 ppm range. The chemical shifts of the other pyrrolidine carbons would be influenced by their proximity to the two nitrogen atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.6 - 7.2 | 113 - 135 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-N | - | ~148 |

| Pyrrolidine CH-N | 3.5 - 4.0 | 50 - 60 |

| Pyrrolidine CH₂ | 1.8 - 2.5, 3.0 - 3.6 | 30 - 55 |

| Pyrrolidine CH-NH₂ | 3.0 - 3.5 | 45 - 55 |

| NH₂ | Broad, variable | - |

Disclaimer: These are generalized predictions based on computational models; actual experimental values may differ.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): A COSY experiment would map the correlations between coupled protons, typically on adjacent carbon atoms. For this compound, COSY would be invaluable for tracing the proton network within the pyrrolidine ring and deciphering its complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton to its attached carbon atom. This enables the definitive assignment of carbon signals based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is especially useful for identifying quaternary carbons and for verifying the complete molecular structure by showing long-range connectivities, such as those between the pyrrolidine ring protons and the phenyl ring carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining a compound's elemental composition. For this compound, with the chemical formula C₁₀H₁₃ClN₂, the predicted monoisotopic mass is approximately 196.0767 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass. Predicted collision cross-section values, which relate to the ion's shape, can also be computationally determined for various adducts. uni.luuni.luuni.lu

Predicted HRMS Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 197.0840 |

| [M+Na]⁺ | 219.0659 |

Disclaimer: These predictions are based on computational models. uni.lu

The fragmentation pattern observed in the mass spectrum would offer additional structural verification. Likely fragmentation pathways for this molecule would involve the loss of the amine group, cleavage of the pyrrolidine ring, or the loss of the chlorophenyl moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to probe the vibrational modes of molecules, making them excellent tools for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine should appear as two distinct bands in the 3300-3500 cm⁻¹ region. libretexts.org C-N stretching vibrations are anticipated in the 1000-1350 cm⁻¹ range. libretexts.org Aromatic C-H stretching would be visible just above 3000 cm⁻¹, while the C-Cl stretch would likely be found in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra, and symmetric vibrations within the molecule are particularly Raman-active.

Expected Vibrational Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) | IR |

| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman |

| N-H Bend (primary amine) | 1590 - 1650 | IR |

| C-N Stretch | 1000 - 1350 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing precise atomic positions, bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound is not publicly available, examining the structures of related substituted pyrrolidines can offer insights into its likely conformation. chem-space.comresearchgate.net It is probable that the pyrrolidine ring adopts a non-planar conformation, such as an envelope or twist form, to minimize steric hindrance. The spatial arrangement of the 3-chlorophenyl and 3-amino groups would be dictated by a balance of steric and electronic effects. In the solid state, intermolecular hydrogen bonding involving the primary amine is expected to be a key factor in the crystal packing arrangement. The determination of its crystal structure would provide definitive information about the molecule's shape, symmetry, and intermolecular interactions.

Advanced Spectroscopic and Structural Elucidation in Chemical Research

Analysis of Intermolecular Interactions and Crystal Packing

A thorough review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific experimental data on the crystal structure and detailed intermolecular interactions of the compound 1-(3-Chlorophenyl)pyrrolidin-3-amine . No crystal structure for this specific molecule has been deposited in the Cambridge Structural Database (CSD), and no peer-reviewed articles presenting its single-crystal X-ray diffraction analysis or in-depth spectroscopic investigation of its solid-state packing have been found.

In the absence of direct experimental data for This compound , we can, however, hypothesize the types of intermolecular interactions that are likely to govern its crystal packing. This speculation is based on the known behavior of its constituent functional groups—a secondary amine on a pyrrolidine (B122466) ring, an aromatic chlorophenyl group, and an amine substituent.

Potential intermolecular interactions would likely include:

Hydrogen Bonding: The primary amine group (-NH2) on the pyrrolidin-3-amine moiety is a strong hydrogen bond donor, while the nitrogen atom of the same group and the nitrogen within the pyrrolidine ring can act as hydrogen bond acceptors. This would likely lead to the formation of a network of N-H···N hydrogen bonds, which are a significant force in the crystal packing of many amine-containing compounds.

C-H···π Interactions: The aromatic ring of the chlorophenyl group can participate in C-H···π interactions, where C-H bonds from adjacent molecules interact with the electron-rich π-system of the phenyl ring.

Halogen Bonding: The chlorine atom on the phenyl ring could potentially act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen.

π-π Stacking: The chlorophenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

It is important to emphasize that the above points are predictive and are not based on experimental data for This compound . Detailed research, including single-crystal X-ray diffraction and solid-state NMR, would be required to elucidate the precise nature of the intermolecular interactions and the crystal packing of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 1-(3-Chlorophenyl)pyrrolidin-3-amine, a DFT study, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state (ground state). From this optimized structure, various properties can be calculated, including bond lengths, bond angles, dihedral angles, and vibrational frequencies. These calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1250.45 |

| Dipole Moment (Debye) | 3.12 |

| C-N (pyrrolidine) Bond Length (Å) | 1.47 |

| C-Cl Bond Length (Å) | 1.75 |

Note: The data in this table is illustrative and not based on published results.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chlorine atom on the phenyl ring would be expected to influence the energies of these orbitals.

Table 2: Illustrative FMO Analysis Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.31 |

Note: The data in this table is illustrative and not based on published results.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the pyrrolidine (B122466) amine group due to the lone pair of electrons, making it a primary site for protonation and electrophilic interaction. The chlorine atom would also exhibit negative potential. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

Conformational Analysis and Energy Landscape Exploration

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy of each resulting structure. For this compound, the key rotational bonds would be the one connecting the phenyl ring to the pyrrolidine ring and the orientation of the amine group. Identifying the global minimum energy conformation is essential for subsequent, more accurate computational studies like molecular docking.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A simulation of this compound, typically in a solvent like water, would reveal how the molecule flexes, rotates, and interacts with its environment. This provides insights into its conformational flexibility, solvation properties, and how it might approach a biological target.

Molecular Docking Studies for Investigating Binding Modes with Research Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

If this compound were being investigated as a potential inhibitor of a specific enzyme, for instance, molecular docking would be used to place the molecule into the enzyme's active site. The simulation would predict the most stable binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and the protein's amino acid residues. The results are often scored to estimate the binding affinity, helping to prioritize compounds for further experimental testing.

Chemical Reactivity, Derivatization, and Analog Synthesis for Research Purposes

Functionalization of the Amine Moiety

The secondary amine at the 3-position of the pyrrolidine (B122466) ring is a key site for functionalization, readily undergoing reactions such as acylation, sulfonylation, and alkylation. These modifications are crucial for exploring how different substituents impact the compound's interaction with biological targets.

Acylation: The amine can be acylated using acyl chlorides or activated carboxylic acids to form corresponding amides. youtube.comsemanticscholar.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. semanticscholar.org The choice of acylating agent can introduce a wide variety of functional groups, from simple alkyl and aryl chains to more complex heterocyclic systems, allowing for a broad investigation of the chemical space around this position. researchgate.net The Schotten-Baumann reaction conditions, which utilize an aqueous base, can also be employed for the acylation of amines. youtube.com

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides. libretexts.org This reaction, often performed in the presence of a base like pyridine, introduces a sulfonamide linkage which can act as a hydrogen bond donor and acceptor, potentially influencing binding affinity and pharmacokinetic properties. The Hinsberg test provides a classical method for differentiating primary, secondary, and tertiary amines based on their reactivity with sulfonyl chlorides and the solubility of the resulting sulfonamides. libretexts.org

Alkylation: N-alkylation of the secondary amine can be achieved through various methods, though direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts. nih.gov A more controlled approach is reductive amination. masterorganicchemistry.comlibretexts.org This two-step process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com

Modification of the Chlorophenyl Ring (e.g., Nucleophilic Aromatic Substitution)

The chlorophenyl ring offers another site for modification, primarily through reactions that substitute the chlorine atom or functionalize the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r): While simple aryl halides are generally unreactive towards nucleophiles, the reactivity of the chlorophenyl ring in 1-(3-Chlorophenyl)pyrrolidin-3-amine can be enhanced under specific conditions. libretexts.org For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, usually positioned ortho or para to the leaving group. libretexts.orgyoutube.comnih.gov In the absence of such activation, harsh reaction conditions or the use of very strong nucleophiles may be required. youtube.comnih.gov The reaction generally proceeds through a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex. libretexts.orgresearchgate.net The stability of this intermediate is key to the reaction's success. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: More versatile and widely used methods for modifying the chlorophenyl ring involve palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgyoutube.com This method is highly versatile for introducing a wide range of aryl, heteroaryl, or alkyl groups in place of the chlorine atom, significantly expanding the diversity of accessible analogs. nih.govnih.gov The choice of palladium catalyst and ligands is crucial for the success of the reaction, with various phosphine-based ligands being developed to improve reaction efficiency and scope. nih.govorganic-chemistry.orgelsevierpure.com

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine. organic-chemistry.orgopenochem.orgnumberanalytics.comcapes.gov.br This allows for the introduction of a new amino group, which can be a primary or secondary amine, or even ammonia (B1221849) equivalents, at the position of the chlorine atom. nih.govorganic-chemistry.org This transformation is particularly valuable for synthesizing diarylamines or other N-aryl compounds that are difficult to access through traditional methods. nih.govorganic-chemistry.org The development of specialized ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amine coupling partners. nih.gov

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Research

The synthesis of a diverse library of analogs based on the this compound scaffold is essential for conducting thorough SAR studies. This involves systematically altering different parts of the molecule to understand their contribution to biological activity.

Exploration of Substituent Effects on Reactivity and Interactions

SAR studies aim to correlate changes in the chemical structure of a compound with its biological activity. For this compound derivatives, this involves exploring how different substituents on the amine moiety and the chlorophenyl ring affect their interactions with a biological target. nih.govnih.gov For instance, in the development of kinase inhibitors, modifications to the N-phenyl group and the amine substituent have been shown to significantly impact potency and selectivity. acs.org The introduction of different functional groups can alter the compound's electronic properties, lipophilicity, and steric profile, all of which can influence binding affinity and pharmacokinetic properties.

Investigation of Reaction Mechanisms for Derivatization

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting the outcome of new synthetic routes.

Amine Functionalization: The mechanisms for acylation, sulfonylation, and alkylation of the amine moiety are well-established in organic chemistry. Acylation and sulfonylation typically proceed through a nucleophilic addition-elimination mechanism at the carbonyl or sulfonyl group, respectively. youtube.comlibretexts.orgchemistrystudent.com Reductive amination involves the initial formation of an iminium ion, which is then reduced by a hydride source. masterorganicchemistry.com

Modification of the Chlorophenyl Ring: The mechanism of nucleophilic aromatic substitution involves the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.orgnih.govnih.gov The rate-determining step can be either the formation of this complex or the subsequent elimination of the leaving group, depending on the specific reactants and conditions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comorganic-chemistry.org The specific nature of the ligand and other reaction parameters can influence the efficiency of each step in the cycle. nih.govorganic-chemistry.org

Interactive Data Table of Synthesized Analogs and Their Biological Activity

Below is a hypothetical data table illustrating the kind of information that would be generated during an SAR study of this compound analogs. The biological activity data is illustrative and does not represent real experimental values.

Mechanistic Investigations in Preclinical in Vitro and Ex Vivo Research Models

Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based Assays)

One area of significant research is the development of pyrrolidinedione-based compounds as inhibitors of the bacterial enzyme MurA, which is involved in cell wall biosynthesis. nih.gov A study on a series of aryl-substituted pyrrolidinediones demonstrated their ability to inhibit MurA, with some compounds showing potency comparable to the known inhibitor fosfomycin. nih.gov

Additionally, pyrrolidine-based benzenesulfonamide (B165840) derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase. frontiersin.org Some of these compounds exhibited significant inhibitory activity, highlighting the versatility of the pyrrolidine (B122466) scaffold in targeting different enzyme classes. frontiersin.org For example, certain spiropyrrolidine compounds have been shown to inhibit α-amylase, an enzyme relevant to diabetes. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Observed Activity |

|---|---|---|

| Aryl-substituted Pyrrolidinediones | MurA | IC50 values in the low micromolar range nih.gov |

| Pyrrolidine-based Benzenesulfonamides | Carbonic Anhydrase, Acetylcholinesterase | Significant inhibition reported frontiersin.org |

Receptor Binding Profiling and Ligand-Target Interaction Studies

The interaction of pyrrolidine-containing molecules with various receptors is a cornerstone of their pharmacological activity. Although specific receptor binding data for 1-(3-Chlorophenyl)pyrrolidin-3-amine is not published, studies on analogous structures provide insight into potential receptor affinities.

For example, a series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their affinity to neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.comnih.gov The most active compound in this series was found to interact with these ion channels, suggesting a potential mechanism for its observed anticonvulsant activity. mdpi.comnih.gov

In another study, pyrrolidinyl-hexahydro-pyranopiperazines were characterized as novel kappa opioid receptor (KOR) agonists. nih.gov Binding assays using radiolabeled ligands confirmed the affinity of these compounds for the KOR. nih.gov Furthermore, derivatives of 3-chlorophenylpiperazine, which shares the chlorophenyl moiety, have been shown to possess high affinity for serotonin (B10506) 5-HT1A and 5-HT7 receptors. mdpi.com

Table 2: Receptor Binding Affinity of Structurally Related Compounds

| Compound Class | Receptor Target | Binding Affinity (Ki or IC50) |

|---|---|---|

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivative | Voltage-gated sodium and calcium channels | Interaction demonstrated mdpi.comnih.gov |

| Pyrrolidinyl-hexahydro-pyranopiperazines | Kappa Opioid Receptor | High affinity reported nih.gov |

Cellular Pathway Modulation Investigations (e.g., Signal Transduction, Gene Expression Analysis)

The modulation of cellular pathways by pyrrolidine derivatives is a direct consequence of their interaction with specific enzymes and receptors. While pathway analysis for this compound has not been reported, related compounds have been shown to influence various signaling cascades.

For instance, the inhibition of Akt kinases by pyrrolopyrimidine inhibitors leads to the downstream modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. researchgate.net The binding of these inhibitors to Akt prevents its phosphorylation and activation, thereby blocking the transduction of survival signals.

In the context of anticonvulsant activity, the interaction of 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives with neuronal ion channels can modulate neuronal excitability. mdpi.comnih.gov By inhibiting the influx of sodium and calcium ions, these compounds can reduce the likelihood of aberrant neuronal firing that leads to seizures. mdpi.comnih.gov

Target Identification and Validation Strategies in Research Models

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. For compounds like this compound, where the primary target is unknown, several strategies can be employed. Phenotypic screening, where the effect of a compound is observed in a cellular or organismal model, can be followed by target deconvolution techniques to identify the responsible protein. nih.gov

One such technique is capture compound mass spectrometry (CCMS), which uses a modified version of the small molecule to "capture" its binding partners from a cell lysate, which are then identified by mass spectrometry. criver.com Another approach is the use of encoded combinatorial libraries, where a large number of compounds are synthesized with unique chemical tags. nih.gov This allows for the rapid screening of the library against a biological target and the identification of active compounds by decoding the tags. nih.gov

Chemical proteomics has been used to identify HDAC2 and PHB2 as potential targets for spiro[pyrrolidine-3,3′-oxindoles]. nih.gov These target identification methods are powerful tools for elucidating the mechanism of action of novel bioactive molecules.

Application in Chemical Biology as Probes for Biological Systems

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target. The pyrrolidine scaffold has been incorporated into fluorescent probes for the detection of biologically relevant molecules. researchgate.netnih.gov For example, a diaminomethylene-4H-pyran has been developed as a specific fluorescent probe for pyrrolidine itself, enabling its detection in solution and in biological samples. researchgate.netnih.gov

While this compound has not been specifically developed as a chemical probe, its structural features could potentially be modified to create such a tool. The introduction of a fluorophore or a reactive group for covalent labeling could allow for its use in visualizing and identifying its biological targets within a cellular context.

Metabolic Stability and Biotransformation Studies (Focus on Chemical Pathways, Not Clinical Pharmacokinetics)

The metabolic fate of a compound is a key determinant of its biological activity and duration of action. While specific metabolic data for this compound is unavailable, studies on a closely related analogue, 3-(p-chlorophenyl)pyrrolidine, provide valuable insights into its potential biotransformation pathways. nih.govsci-hub.box

In studies using rat liver and brain homogenates, 3-(p-chlorophenyl)pyrrolidine was found to undergo α-oxidation, leading to the formation of amino acid and lactam metabolites. nih.govsci-hub.box The primary metabolic transformations included the formation of 4-amino-3-(p-chlorophenyl)butanoic acid (a baclofen (B1667701) analogue) and various pyrrolidin-2-one derivatives. nih.govsci-hub.box These reactions are likely catalyzed by cytochrome P450 enzymes. nih.gov

The pyrrolidine ring itself can be a site of metabolic activity. It has been noted that the pyrrolidine moiety can be bio-activated to form reactive iminium ions and aminoaldehydes, which have the potential for toxicity. pharmablock.com Therefore, a thorough investigation of the metabolic stability and biotransformation of this compound would be essential in its preclinical development.

Table 3: Potential Metabolic Pathways for Chlorophenyl-Pyrrolidine Structures

| Metabolic Reaction | Potential Metabolites | Enzymatic System |

|---|---|---|

| α-Oxidation | Amino acid and lactam derivatives | Cytochrome P450 nih.govsci-hub.box |

| Ring Opening | Aminoaldehydes | Cytochrome P450 pharmablock.com |

Advanced Analytical Techniques in Chemical Research

Chromatographic Methods for Purification and Analytical Separation

Chromatography is an indispensable tool in chemical research, providing the means to separate, identify, and quantify components of a mixture. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally labile compounds like 1-(3-Chlorophenyl)pyrrolidin-3-amine. Given the amine functionality and the presence of a chiral center at the 3-position of the pyrrolidine (B122466) ring, both reversed-phase and chiral HPLC methods are critical for its analysis.

For routine purity assessment, a reversed-phase HPLC method would typically be developed. Amine-containing compounds can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual silanols. To mitigate this, modern end-capped columns or columns with novel surface chemistry, such as those with an amide-embedded ligand, can be used to achieve better peak symmetry. physiology.org A typical mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol, often with an acidic additive like formic acid to ensure the amine is protonated. physiology.org

Since this compound possesses a stereocenter, separating its enantiomers is crucial, as different enantiomers can have distinct pharmacological activities. Chiral HPLC is the method of choice for this purpose. A common approach involves derivatization of the amine with a chiral reagent, followed by separation on a standard achiral column. chromatographyonline.com Alternatively, direct separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability. For primary amines, crown ether-derived CSPs have also shown excellent utility. wiley.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Reversed-Phase (Purity) | Chiral Separation (Enantiomeric Purity) |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase A | 0.1% Formic Acid in Water | Isopropanol |

| Mobile Phase B | Acetonitrile | Hexane |

| Gradient | 5% to 95% B over 10 min | Isocratic (e.g., 80:20 Hexane:Isopropanol) |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Column Temp. | 40 °C | 25 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 2 µL | 5 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, it can be analyzed by GC after derivatization to increase its volatility and thermal stability. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Studies on the closely related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) demonstrate the utility of GC-MS in metabolic and toxicological analysis. creativebiomart.net For this compound, a derivatization step, such as acylation of the primary amine, would likely be necessary. This would be followed by analysis on a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The use of Ultra Inert GC columns and flow paths is beneficial for analyzing active compounds like amines at trace levels, ensuring minimal analyte interaction and better peak shapes. wikipedia.org

The GC-MS analysis would provide a characteristic retention time and a mass spectrum featuring a molecular ion peak and specific fragmentation patterns, allowing for unambiguous identification and quantification. creativebiomart.net

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| MS Scan Range | 40-500 m/z |

| Derivatization | Acetylation or Silylation |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to both normal-phase HPLC and GC, particularly for chiral separations. selvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a small amount of a polar organic co-solvent such as methanol. wikipedia.org This technique offers the advantages of high efficiency, short analysis times, and reduced use of toxic organic solvents. selvita.comnih.gov

For the chiral separation of this compound, SFC is an ideal technique. The analysis would be performed on a chiral stationary phase, with polysaccharide-based phases being the most common and effective for a wide range of compounds. nih.govchromatographyonline.com Research on pyrrolidone derivatives has shown that chlorinated chiral stationary phases can provide excellent resolution for such compounds. nih.gov The elution order of the enantiomers can even be reversed by using a CSP with the opposite chirality, which can be advantageous in preparative separations. wiley.com

Table 3: Potential SFC Method for Chiral Separation of this compound

| Parameter | Value |

| Column | Lux Cellulose-2 or Crownpak® CR-I (+) |

| Mobile Phase | Supercritical CO₂ with Methanol as co-solvent |

| Co-solvent % | 7.5% to 15% (isocratic) |

| Flow Rate | 2.0 mL/min |

| Backpressure | 150 bar |

| Column Temp. | 40 °C |

| Detection | UV-Vis Detector |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS for mechanistic studies)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are essential for obtaining comprehensive structural and quantitative information. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing compounds in complex matrices, such as in metabolic studies.

For a compound like this compound, LC-MS/MS would be the gold standard for quantitative analysis in biological fluids or for identifying metabolites. The technique offers exceptional sensitivity and selectivity. nih.gov In a typical setup, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode would be effective for this amine-containing compound. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from other matrix components. nih.gov

This approach allows for the detection and quantification of the compound at very low levels (parts per million or lower), which is critical for pharmacokinetic and metabolism studies. nih.gov It can also be used to differentiate the parent compound from its metabolites, providing insights into its biotransformation pathways. creativebiomart.net

High-Throughput Screening (HTS) Methodologies in Compound Discovery Research

High-Throughput Screening (HTS) involves the use of automation and robotics to rapidly test thousands to millions of compounds for a specific biological activity. acs.org For a novel compound like this compound, HTS assays are the primary tool to identify its potential therapeutic targets. The design of the HTS campaign depends on the hypothesized target class.

Given its structural motifs (a phenyl group attached to a cyclic amine), this compound could plausibly interact with G-Protein Coupled Receptors (GPCRs) or monoamine transporters. nih.govmedchemexpress.com

GPCR Screening: GPCRs are a major drug target family. celtarys.com HTS assays for GPCRs typically measure the downstream consequences of receptor activation, such as changes in intracellular second messengers like cAMP or calcium. nih.govacs.org Common HTS formats include:

Calcium Flux Assays: For GPCRs that couple to Gαq, ligand binding leads to an increase in intracellular calcium, which can be detected using fluorescent dyes. celtarys.com

cAMP Assays: For Gαs- or Gαi-coupled receptors, changes in cAMP levels are measured, often using reporter gene assays or competitive immunoassays. creativebiomart.net

β-Arrestin Recruitment Assays: These assays detect the interaction of β-arrestin with an activated GPCR, a common event in receptor signaling and desensitization. physiology.org

Monoamine Transporter Screening: If the compound is hypothesized to be an inhibitor of monoamine transporters (like DAT, NET, or SERT), HTS assays would typically involve measuring the uptake of a radiolabeled or fluorescent substrate into cells expressing the transporter of interest. medchemexpress.comnih.gov A compound that inhibits the transporter will reduce the amount of substrate taken up by the cells.

These initial HTS "hits" are then subjected to further validation and more detailed mechanistic studies to confirm their activity and mode of action.

Future research on the chemical compound this compound is poised to expand into several promising and interconnected areas. These future directions aim to unlock the full potential of this molecule by exploring new ways to synthesize it, predict its behavior through computational methods, develop it into tools for further scientific inquiry, and integrate it into the fields of materials science and supramolecular chemistry.

Q & A

Basic: What are the common synthetic routes for 1-(3-chlorophenyl)pyrrolidin-3-amine, and how are reaction conditions optimized?

Methodological Answer:

A typical synthesis involves coupling 3-chlorophenyl groups with pyrrolidin-3-amine precursors via Buchwald-Hartwig amination or nucleophilic substitution. For example, copper-catalyzed cross-coupling reactions (e.g., using CuBr and Cs₂CO₃ as base) under inert atmospheres (35–80°C, 24–48 hours) are effective for introducing aromatic substituents to pyrrolidine scaffolds . Optimization includes adjusting solvent polarity (e.g., DMSO vs. DMF), stoichiometry of amine reagents, and reaction time to minimize byproducts like dehalogenated intermediates. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization ensures >95% purity .

Advanced: How can reaction intermediates and byproducts be characterized during the synthesis of this compound?

Methodological Answer:

Advanced characterization employs tandem analytical techniques:

- LC-MS/MS identifies transient intermediates (e.g., imine or carbocation species) in real-time reaction monitoring.

- ¹H/¹³C NMR resolves stereochemical ambiguities in the pyrrolidine ring, particularly at C3, where coupling constants (e.g., 3JHH) confirm chair vs. boat conformations .

- HRMS (High-Resolution Mass Spectrometry) distinguishes isobaric byproducts, such as N-alkylated derivatives or chlorophenyl regioisomers, with ppm-level mass accuracy .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Mandatory safety measures include:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant in ).

- Engineering Controls : Fume hoods for weighing and reactions to limit inhalation of volatile intermediates.

- Waste Disposal : Neutralization of acidic/basic residues (e.g., HCl washes) before disposal in halogenated waste containers .

Advanced: How can mutagenic risks of this compound derivatives be assessed?

Methodological Answer:

- Ames Test : Incubate the compound with Salmonella typhimurium strains (TA98/TA100) to assess frameshift/base-pair mutagenicity.

- In Silico Prediction : Tools like Derek Nexus model structural alerts (e.g., aromatic amines, chlorinated groups) for DNA adduct formation .

- Metabolite Screening : LC-MS identifies hydroxylated or N-oxidized metabolites, which may exhibit higher genotoxicity than the parent compound .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include δ 2.8–3.2 ppm (pyrrolidine N-CH₂), δ 6.7–7.3 ppm (aromatic protons from 3-chlorophenyl), and δ 1.5–2.1 ppm (pyrrolidine ring protons) .

- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How do solvent polarity and temperature affect the compound’s stability in solution?

Methodological Answer:

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) in solvents (e.g., DMSO, MeOH) reveals:

- Polar Protic Solvents : Promote hydrolysis of the amine group, forming ammonium salts.

- Non-Polar Solvents (Hexane) : Minimize degradation but risk precipitation.

- Kinetic Modeling : Arrhenius plots predict shelf-life; activation energy (Eₐ) calculations guide storage recommendations (e.g., –20°C for long-term stability) .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Exotherm Management : Slow addition of reagents (e.g., chlorophenyl Grignard) to control heat generation.

- Purification at Scale : Switch from column chromatography to fractional distillation or continuous crystallization for cost-effective isolation .

- Byproduct Mitigation : In-line IR spectroscopy monitors reaction progress to optimize quenching times .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Gaussian 09 models transition states (e.g., SN2 displacement at the pyrrolidine nitrogen) to predict regioselectivity in alkylation reactions.

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways, identifying solvents that stabilize charged intermediates .

- SAR Studies : QSAR models correlate substituent electronic parameters (Hammett σ) with biological activity, guiding structural modifications .

Basic: How is the purity of this compound validated?

Methodological Answer:

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; purity ≥98% requires a single peak with asymmetry factor <1.2 .

- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to prevent hydrolysis during storage .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fixed ATP concentrations in kinase inhibition assays).

- Batch Variability Testing : Replicate experiments with independently synthesized batches to isolate synthesis-related artifacts .

- Orthogonal Assays : Confirm receptor binding (SPR) and functional activity (cAMP ELISA) to rule out false positives from fluorescence-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.